molecular formula C14H9BrCl2O2 B1372417 5-Bromo-2-[(3-chlorobenzyl)oxy]benzoyl chloride CAS No. 1160250-17-8

5-Bromo-2-[(3-chlorobenzyl)oxy]benzoyl chloride

Cat. No.: B1372417
CAS No.: 1160250-17-8
M. Wt: 360 g/mol
InChI Key: ICLHLKHWINDSGR-UHFFFAOYSA-N
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Description

5-Bromo-2-[(3-chlorobenzyl)oxy]benzoyl chloride is a useful research compound. Its molecular formula is C14H9BrCl2O2 and its molecular weight is 360 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

5-bromo-2-[(3-chlorophenyl)methoxy]benzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9BrCl2O2/c15-10-4-5-13(12(7-10)14(17)18)19-8-9-2-1-3-11(16)6-9/h1-7H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICLHLKHWINDSGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)COC2=C(C=C(C=C2)Br)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9BrCl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: 5-Bromo-2-[(3-chlorobenzyl)oxy]benzoyl chloride (CAS 1160250-17-8)

[1][2][3]

Executive Summary

5-Bromo-2-[(3-chlorobenzyl)oxy]benzoyl chloride (CAS 1160250-17-8 ) is a specialized electrophilic building block used extensively in medicinal chemistry for Structure-Activity Relationship (SAR) exploration.[1][2] Belonging to the class of functionalized benzoyl chlorides , this compound serves as a critical intermediate for synthesizing bioactive amides and esters.

Its structural value lies in its orthogonal reactivity :

  • Acid Chloride Moiety: Highly reactive electrophile for rapid coupling with amines/alcohols.

  • 5-Bromo Substituent: A stable handle for downstream palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

  • 3-Chlorobenzyl Ether: A lipophilic pharmacophore often utilized to engage hydrophobic pockets in target proteins (e.g., GPCRs, Kinases).

Chemical Identity & Properties

PropertySpecification
CAS Number 1160250-17-8
IUPAC Name 5-Bromo-2-[(3-chlorophenyl)methoxy]benzoyl chloride
Molecular Formula C₁₄H₉BrCl₂O₂
Molecular Weight 360.03 g/mol
Physical State Off-white to pale yellow solid (or semi-solid)
Solubility Soluble in DCM, THF, Toluene; Reacts with water/alcohols
Stability Moisture Sensitive (Hydrolyzes to parent acid)

Synthesis & Production Protocol

The synthesis of CAS 1160250-17-8 is typically a two-stage process starting from commercially available 5-bromosalicylic acid . The following protocol synthesizes technical accuracy with practical yield optimization strategies.

Stage 1: Etherification (Precursor Synthesis)

Objective: Alkylation of the phenolic hydroxyl group.

  • Reagents: 5-Bromosalicylic acid, 3-Chlorobenzyl bromide, Potassium Carbonate (

    
    ), DMF (Solvent).
    
  • Mechanism:

    
     Nucleophilic Substitution.
    
  • Protocol:

    • Dissolve 5-bromosalicylic acid (1.0 eq) in anhydrous DMF.

    • Add

      
       (2.5 eq) and stir at RT for 30 mins to generate the phenoxide/carboxylate dianion.
      
    • Add 3-Chlorobenzyl bromide (1.1 eq) dropwise.

    • Heat to 60°C for 4-6 hours. Monitor by LC-MS.

    • Workup: Acidify with 1N HCl to precipitate the 5-Bromo-2-[(3-chlorobenzyl)oxy]benzoic acid . Filter and dry.

Stage 2: Chlorination (Target Synthesis)

Objective: Conversion of the carboxylic acid to the acid chloride.[3]

  • Reagents: Thionyl Chloride (

    
    ) or Oxalyl Chloride, catalytic DMF, Toluene or DCM.
    
  • Protocol:

    • Suspend the dried acid precursor (from Stage 1) in anhydrous Toluene (or DCM).

    • Add Thionyl Chloride (1.5 eq) dropwise under inert atmosphere (

      
      ).
      
    • Add 1-2 drops of DMF (Catalyst). Note: DMF forms the Vilsmeier-Haack reagent, significantly accelerating the reaction.

    • Reflux (70-80°C) for 2-3 hours until gas evolution (

      
      , 
      
      
      ) ceases.
    • Purification: Concentrate in vacuo to remove excess

      
      . The residue is the crude acid chloride (CAS 1160250-17-8), typically used directly in the next step without chromatographic purification to prevent hydrolysis.
      
Visualization: Synthetic Pathway

SynthesisPathwayStart5-Bromosalicylic AcidIntermediateAcid Precursor(Carboxylic Acid)Start->IntermediateAlkylation (60°C)Reagent13-Chlorobenzyl Bromide(K2CO3 / DMF)Reagent1->IntermediateProductTarget Acid Chloride(CAS 1160250-17-8)Intermediate->ProductChlorination (Reflux)Reagent2Thionyl Chloride(SOCl2 / cat. DMF)Reagent2->Product

Figure 1: Step-wise synthesis from 5-bromosalicylic acid to the target acid chloride.

Applications in Drug Discovery

This compound is not a drug itself but a privileged scaffold used to construct libraries of bioactive molecules. Its specific substitution pattern offers unique advantages:

A. Orthogonal Functionalization (SAR Strategy)

Researchers utilize this molecule to explore chemical space efficiently.

  • Step 1 (Acylation): The acid chloride reacts with a diverse set of amines to form an Amide Library .

    • Reaction:

      
      
      
  • Step 2 (Cross-Coupling): The 5-Bromo position is then subjected to Suzuki coupling with aryl boronic acids to introduce diversity at the "tail" of the molecule.

B. Therapeutic Relevance

The 5-bromo-2-alkoxybenzoyl motif is prevalent in patent literature for:

  • Glucagon Receptor Antagonists (GRA): Used to treat Type 2 Diabetes. The lipophilic benzyl ether mimics the hydrophobic interactions required for receptor binding.

  • PTP1B Inhibitors: Phosphatase inhibitors often feature this core to target the active site.

  • Kinase Inhibitors: The 3-chlorobenzyl group acts as a "gatekeeper" residue interactor in certain ATP-competitive inhibitors.

Visualization: SAR Workflow

SAR_Workflowcluster_divDiversity GenerationCoreCAS 1160250-17-8(Scaffold)AmideAmide Intermediate(Stable Core)Core->Amide1. Acylation(DCM/TEA)AmineAmine (R-NH2)LibraryAmine->AmideBoronicBoronic AcidLibraryFinalDrugFinal Bioactive Candidate(Dual Functionalized)Boronic->FinalDrugAmide->FinalDrug2. Suzuki Coupling(Pd cat.)

Figure 2: Logical workflow for using CAS 1160250-17-8 in combinatorial library synthesis.

Handling & Safety Protocols

Hazard Classification: Corrosive, Lachrymator. Signal Word: DANGER.

  • Moisture Control: The acid chloride is highly susceptible to hydrolysis.

    • Storage: Store under Nitrogen/Argon at 2-8°C.

    • Solvents: Use only anhydrous solvents (DCM, THF, Toluene) dried over molecular sieves.

  • Reaction Quenching:

    • Never add water directly to the neat acid chloride.

    • Quench excess reagent by slow addition to a stirred mixture of ice/water or aqueous sodium bicarbonate.

  • PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and a lab coat. Handle only in a fume hood to avoid inhalation of HCl vapors.

References

  • Chemical Identity & Supplier Data

    • This compound Product Page. BLDpharm. Retrieved from

    • CAS 1160250-17-8 Entry.[4] Combi-Blocks. Retrieved from

  • Synthetic Methodology (Thionyl Chloride Activation)

    • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (General reference for Acid Chloride synthesis).
    • Preparation of Benzoyl Chlorides. Organic Syntheses, Coll. Vol. 1, p.147 (1941).

  • Medicinal Chemistry Context (Scaffold Utility)

molecular structure and weight of 5-Bromo-2-[(3-chlorobenzyl)oxy]benzoyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 5-Bromo-2-[(3-chlorobenzyl)oxy]benzoyl chloride

Executive Summary

This compound (CAS: 1160250-17-8) is a specialized electrophilic building block used primarily in medicinal chemistry for the synthesis of heterocyclic scaffolds and small-molecule inhibitors. Characterized by a halogenated benzoyl core and a lipophilic benzyl ether moiety, it serves as a critical intermediate for introducing the 5-bromo-2-[(3-chlorobenzyl)oxy]phenyl motif into target molecules via nucleophilic acyl substitution.

This guide details the molecular architecture, physicochemical properties, and a robust, self-validating synthetic protocol for researchers requiring high-purity generation of this intermediate.

Part 1: Molecular Architecture & Physicochemical Properties

The molecule is defined by three distinct pharmacophoric/reactive regions:

  • ** electrophilic Acyl Chloride:** The reactive handle for amidation or esterification.

  • Halogenated Core (5-Br): A handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) after the acyl chloride has been derivatized.

  • Benzylic Ether Linkage: Provides conformational flexibility and lipophilicity (LogP contribution), critical for binding affinity in hydrophobic pockets.

Table 1: Physicochemical Data Profile
PropertyValue / DescriptionNote
IUPAC Name This compound
CAS Number 1160250-17-8
Molecular Formula C₁₄H₉BrCl₂O₂
Molecular Weight 360.03 g/mol Calculated (Isotopic Average)
Exact Mass 357.9163 DaMonoisotopic (⁷⁹Br, ³⁵Cl x2)
Physical State Off-white to pale yellow solidLow-melting solid (predicted)
Solubility Soluble in DCM, THF, TolueneReacts violently with water/alcohols
LogP (Predicted) ~4.8 - 5.2Highly Lipophilic
Structural Visualization

The following diagram illustrates the connectivity and functional zoning of the molecule.

MolecularStructure Figure 1: Functional connectivity of this compound. Core Benzoyl Core (C6H3) Br 5-Bromo (Cross-Coupling Handle) Core->Br Pos 5 COCl Acyl Chloride (Electrophile) Core->COCl Pos 1 Ether Ether Linker (-O-CH2-) Core->Ether Pos 2 Benzyl 3-Chlorobenzyl (Lipophilic Tail) Ether->Benzyl

Part 2: Synthetic Pathway & Protocol

Synthesis of this compound requires a two-stage workflow to ensure the integrity of the ether linkage while activating the carboxylic acid. Direct alkylation of the acid can lead to ester by-products; therefore, the Methyl Ester Route is the authoritative standard for high purity.

Reaction Workflow

SynthesisPathway Figure 2: Step-wise synthetic pathway via ester protection. Start 5-Bromosalicylic Acid (Methyl Ester) Inter1 Intermediate 1: Methyl 5-bromo-2-[(3-chlorobenzyl)oxy]benzoate Start->Inter1 Williamson Ether Synthesis (60°C, 4h) Reagent1 3-Chlorobenzyl Bromide + K2CO3 / DMF Reagent1->Inter1 Inter2 Intermediate 2: Free Carboxylic Acid Inter1->Inter2 Saponification Step2 Hydrolysis (LiOH / THF:H2O) Step2->Inter2 Final Target: This compound Inter2->Final Acid Activation (DCM, 0°C to RT) Step3 Chlorination (Oxalyl Chloride / DMF cat.) Step3->Final

Detailed Experimental Protocol

Safety Pre-requisite: All steps involving acid chlorides must be performed in a functional fume hood under an inert atmosphere (N₂ or Ar).

Step 1: Ether Formation (Williamson Synthesis)

  • Dissolution: Dissolve Methyl 5-bromosalicylate (1.0 eq) in anhydrous DMF (5 mL/mmol).

  • Deprotonation: Add Potassium Carbonate (K₂CO₃, 2.0 eq). Stir at RT for 15 mins to form the phenoxide anion.

  • Alkylation: Dropwise add 3-Chlorobenzyl bromide (1.1 eq).

  • Reaction: Heat to 60°C for 4-6 hours. Monitor by TLC (Hexane:EtOAc 4:1).

  • Workup: Quench with water, extract with EtOAc, wash with brine, and dry over Na₂SO₄. Concentrate to yield the methyl ester intermediate.

Step 2: Saponification (Hydrolysis)

  • Dissolve the ester in THF:Water (3:1). Add LiOH (3.0 eq). Stir at RT until starting material disappears.

  • Acidify carefully with 1M HCl to pH 3. Filter the precipitated Carboxylic Acid solid.[1][2] Dry thoroughly under vacuum (P₂O₅) to remove trace water. Note: Moisture kills the next step.

Step 3: Acid Chloride Generation (The Target) Why Oxalyl Chloride? Unlike Thionyl Chloride (SOCl₂), Oxalyl Chloride allows for milder conditions (0°C to RT) and produces gaseous by-products (CO, CO₂, HCl) that are easily removed, reducing thermal stress on the ether linkage.

  • Setup: Suspend the dry Carboxylic Acid (1.0 eq) in anhydrous Dichloromethane (DCM) under Nitrogen.

  • Catalysis: Add a catalytic amount of anhydrous DMF (1-2 drops). Mechanism: DMF forms the reactive Vilsmeier-Haack intermediate.

  • Activation: Dropwise add Oxalyl Chloride (1.2 eq) at 0°C.

  • Evolution: Allow to warm to Room Temperature (RT). Gas evolution (bubbling) indicates reaction progress. Stir for 2-3 hours.

  • Isolation: Evaporate solvent and excess oxalyl chloride under reduced pressure.

  • Azeotrope: Add dry toluene and re-evaporate (2x) to remove residual HCl.

  • Result: The residue is the crude This compound , usually used immediately in the next step without chromatographic purification (which would hydrolyze it).

Part 3: Quality Control & Characterization

Since the acid chloride is unstable on silica gel, QC is typically performed by derivatizing a small aliquot with methanol to form the methyl ester, or by analyzing the crude via ¹H NMR in anhydrous CDCl₃.

Expected ¹H NMR Signatures (CDCl₃)
  • Aldehyde/Acid Chloride Region: No proton here, but absence of broad COOH peak (10-12 ppm) confirms conversion.

  • Benzylic Methylene (-OCH₂-): Singlet, δ ~5.15 – 5.25 ppm. (Deshielded by oxygen and phenyl ring).

  • Aromatic Region:

    • H-6 (Ortho to COCl): Doublet, δ ~8.0 - 8.2 ppm (Deshielded by carbonyl).

    • H-4 (Para to Ether): Doublet of doublets, δ ~7.5 - 7.6 ppm.

    • H-3 (Ortho to Ether): Doublet, δ ~6.9 - 7.0 ppm.

    • Benzyl Ring Protons: Multiplet, δ ~7.2 - 7.4 ppm.

Handling & Storage
  • Storage: Store at -20°C under Argon. Seal with Parafilm.

  • Stability: Hydrolyzes rapidly in moist air to revert to the carboxylic acid.

  • Reactivity Check: Add a drop to water; immediate precipitation of white solid (acid) and pH drop indicates active acid chloride.

References

  • Matrix Scientific . Product Data Sheet: this compound. Accessed 2024.[1][3] Link

  • National Center for Biotechnology Information (2024) . PubChem Compound Summary for CID 2756871, 5-Bromo-2-chlorobenzoyl chloride (Analogous Core Reactivity). Retrieved from .

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Standard reference for Vilsmeier-Haack mechanism and Acid Chloride synthesis).
  • Sigma-Aldrich . Protocol for Acid Chloride Formation using Oxalyl Chloride. Link

Sources

Technical Guide: Reactivity & Synthetic Utility of 5-Bromo-2-[(3-chlorobenzyl)oxy]benzoyl chloride

[1]

Executive Summary

This technical guide analyzes the electrophilic reactivity of 5-Bromo-2-[(3-chlorobenzyl)oxy]benzoyl chloride , a specialized intermediate often utilized in the synthesis of SGLT2 inhibitors, GPCR modulators, and other bioactive scaffolds.[1]

As a Senior Application Scientist, I have structured this analysis to move beyond basic textbook definitions. We will dissect the competing electronic and steric forces at play—specifically the ortho-alkoxy effect versus the 5-bromo deactivation —and provide validated protocols for harnessing this molecule in high-yield nucleophilic acyl substitutions (NAS).[1]

Molecular Architecture & Electronic Profile[1]

To predict reactivity, we must deconstruct the molecule into its functional components. The acyl chloride group (-COCl) is the reaction center, but its behavior is dictated by the specific substitution pattern on the benzene ring.

Electronic "Push-Pull" Dynamics

The reactivity of the carbonyl carbon is governed by the Hammett substituent constants (


SubstituentPositionElectronic EffectImpact on COCl Reactivity
-COCl C-1Electrophilic CenterHighly reactive; susceptible to nucleophilic attack.[1]
-(3-chlorobenzyl)oxy C-2 (Ortho)EDG (Resonance) / EWG (Induction) The oxygen atom donates electron density via resonance (+M) but withdraws via induction (-I).[1]Mixed: The resonance effect typically reduces electrophilicity, but the inductive effect enhances it. However, the Steric Effect is dominant here (see below).
-Br C-5 (Meta to COCl)EWG (Induction) Halogens are deactivating groups.[1]Activation: The -I effect pulls electron density from the ring, making the carbonyl carbon more positive (more electrophilic).
The Ortho-Alkoxy Steric Barrier

Unlike a simple 2-chloro substituent, the 2-[(3-chlorobenzyl)oxy] group is bulky.[1]

  • Conformational Locking: The ether oxygen often locks into a conformation coplanar with the ring, placing the massive 3-chlorobenzyl tail in close proximity to the carbonyl group.

  • Kinetic Consequence: While the 5-bromo group electronically activates the molecule, the 2-alkoxy group sterically shields the carbonyl carbon.[1]

  • Result: Reactions with bulky nucleophiles (e.g., secondary amines, tertiary alcohols) will be significantly slower than with unsubstituted benzoyl chloride, requiring higher temperatures or acylation catalysts (e.g., DMAP).

Mechanism: Nucleophilic Acyl Substitution

The core reactivity follows the Addition-Elimination pathway.[1][2] The reaction proceeds through a tetrahedral intermediate, which is the rate-determining state for hindered substrates.

Mechanistic Pathway (Visualization)

The following diagram illustrates the attack of a generic nucleophile (Nu:), highlighting the transition states.

ReactionMechanismcluster_legendKey FactorsStartReactant:Acyl ChlorideAttackStep 1:Nucleophilic AttackStart->Attack Steric Hindrance(Ortho-Alkoxy)TetraTetrahedralIntermediateAttack->Tetra Electronic Activation(5-Bromo)ElimStep 2:Elimination of Cl-Tetra->Elim CollapseProductProduct:Amide/EsterElim->Product -HClNote1The 5-Br group stabilizesthe negative chargeon the Tetrahedral Intermediate.

Caption: The Addition-Elimination mechanism. The 2-alkoxy group hinders Step 1, while the 5-bromo group stabilizes the transition state leading to the tetrahedral intermediate.[1]

Synthetic Protocols & Applications

This scaffold is frequently used to synthesize Amides (for kinase inhibitors) and Esters (for prodrugs).[1] Due to the steric bulk, standard Schotten-Baumann conditions (aqueous base) are often inefficient due to competitive hydrolysis.[1] Anhydrous conditions are strictly recommended.

Protocol A: Amide Coupling (Primary/Secondary Amines)

Context: Creating a pharmacophore linkage. Reagents: Anhydrous Dichloromethane (DCM), Triethylamine (TEA) or DIPEA.

  • Preparation: Dissolve 1.0 eq of the amine and 1.2 eq of DIPEA in anhydrous DCM under Nitrogen atmosphere. Cool to 0°C.[1]

  • Addition: Dissolve this compound (1.0 eq) in a minimal volume of DCM. Add this solution dropwise to the amine mixture.

    • Why Dropwise? To prevent localized concentration spikes that could lead to double-acylation or dimerization.[1]

  • Reaction: Allow to warm to Room Temperature (RT).

    • Time: Due to the ortho-alkoxy hindrance, reaction times may extend to 4–12 hours (monitor via TLC/LC-MS).[1]

  • Workup: Quench with saturated NaHCO₃. Extract with DCM.[1] Wash organic layer with brine, dry over Na₂SO₄.[1]

Protocol B: Esterification (Sterically Hindered Alcohols)

Context: When reacting with secondary alcohols or phenols.[1] Catalysis: Requires DMAP (4-Dimethylaminopyridine) as a nucleophilic catalyst to overcome the steric barrier.[1]

  • Setup: Mix Alcohol (1.0 eq), Pyridine (1.5 eq), and DMAP (0.1 eq) in anhydrous THF or DCM.

  • Addition: Add the acid chloride (1.1 eq) at 0°C.

  • Mechanism Note: DMAP attacks the acyl chloride first to form a highly reactive N-acylpyridinium intermediate, which is less sterically sensitive and more electrophilic than the starting chloride.[1]

Stability, Handling & Safety

Acyl chlorides are moisture-sensitive and corrosive.[1][3] The specific substitution pattern of this molecule alters its stability profile compared to generic benzoyl chloride.[1]

Hydrolysis & Storage[1][4]
  • Moisture Sensitivity: High.[1] Upon contact with water, it hydrolyzes to 5-Bromo-2-[(3-chlorobenzyl)oxy]benzoic acid and HCl gas.[1]

  • Storage: Must be stored under inert gas (Argon/Nitrogen) at 2–8°C.

  • Visual Indicator: White or pale yellow crystals/solid.[1] If the solid appears "wet" or smells strongly of HCl (acrid), significant hydrolysis has occurred. Recrystallization from dry hexane/toluene may be required.[1]

Handling Workflow

The following workflow ensures operator safety and compound integrity.

HandlingWorkflowStorageStorage:Argon/N2, 4°CPrepPrep:Weigh in Glovebox orrapidly under N2 flowStorage->PrepSolventDissolution:Anhydrous DCM/THF onlyPrep->Solvent Avoid humidityReactionReaction:Add Base (TEA/Pyridine)to scavenge HClSolvent->ReactionQuenchQuench:Sat. NaHCO3 (controlled)Reaction->Quench End of reactionWarningSAFETY WARNING:Generates HCl gas.Use Fume Hood.Reaction->Warning

Caption: Operational workflow for handling sensitive acyl chlorides. Note the critical requirement for anhydrous solvents.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.).[1] Oxford University Press.[1] (Chapter 10: Nucleophilic Substitution at the Carbonyl Group).

  • Carey, F. A., & Sundberg, R. J. (2007).[1] Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.[1] (Discussion on Hammett Equation and Ortho Effects). [1]

  • ChemicalBook. (2024).[1] 5-Bromo-2-chlorobenzoyl chloride Synthesis and Reactivity Data. (Used as a baseline for halo-benzoyl chloride reactivity).[1]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2756871, 5-Bromo-2-chlorobenzoyl chloride. (Safety and GHS classification data).

  • Carl Roth. (2024).[1] Safety Data Sheet: Benzoyl Chloride. (General handling protocols for acyl chlorides). [1]

starting materials for 5-Bromo-2-[(3-chlorobenzyl)oxy]benzoyl chloride synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide: Synthesis of 5-Bromo-2-[(3-chlorobenzyl)oxy]benzoyl Chloride from Core Starting Materials

Introduction

This compound is a key intermediate in the synthesis of various high-value chemical entities, particularly within the pharmaceutical landscape. Its trifunctional nature—comprising a reactive acyl chloride, a stabilizing bromo-substituent, and a tailored ether linkage—makes it a versatile building block. This guide provides a comprehensive technical overview for researchers, chemists, and drug development professionals on the synthesis of this compound, focusing on the selection of optimal starting materials and the rationale behind the core chemical transformations. The narrative emphasizes not just the procedural steps but the underlying chemical principles that ensure a robust and reproducible synthesis.

Synthetic Strategy: A Retrosynthetic Approach

The most logical and industrially scalable synthesis of the target molecule is achieved through a two-step process. A retrosynthetic analysis reveals a clear pathway originating from two commercially available precursors.

  • Final Transformation (Acyl Chloride Formation): The target benzoyl chloride is directly synthesized from its corresponding carboxylic acid, 5-bromo-2-[(3-chlorobenzyl)oxy]benzoic acid. This is a standard activation of a carboxylic acid.

  • Key Bond Formation (Etherification): The precursor carboxylic acid is assembled via an ether linkage formation between a phenolic hydroxyl group and a benzylic halide. This points to the Williamson ether synthesis as the core reaction.

This analysis identifies the two fundamental starting materials: 5-Bromo-2-hydroxybenzoic acid and 3-Chlorobenzyl bromide .

G Target This compound Acid 5-Bromo-2-[(3-chlorobenzyl)oxy]benzoic acid Target->Acid Acyl Chloride Formation SM1 5-Bromo-2-hydroxybenzoic acid Acid->SM1 Williamson Ether Synthesis SM2 3-Chlorobenzyl bromide Acid->SM2 Williamson Ether Synthesis

Caption: Retrosynthetic analysis of the target molecule.

Core Starting Materials: Properties and Rationale

The selection of appropriate starting materials is paramount for the success of any synthetic campaign. The chosen precursors for this synthesis are readily available and possess the required reactivity at specific sites.

The Benzene Ring Scaffold: 5-Bromo-2-hydroxybenzoic acid

Also known as 5-bromosalicylic acid, this compound serves as the foundational scaffold, providing the core benzoic acid structure, the phenolic hydroxyl group for etherification, and the bromo-substituent.[1][2] Its bromine and hydroxyl groups enhance its utility as a versatile intermediate in the synthesis of bioactive molecules.[1]

PropertyValueSource(s)
CAS Number 89-55-4[1][2][3]
Molecular Formula C₇H₅BrO₃[1][3][4]
Molecular Weight 217.02 g/mol [1][2][3]
Appearance White to light yellow crystalline powder[1]
Melting Point 164-170 °C[1]
Solubility Soluble in ethanol, ether, hot water; slightly soluble in cold water[3]
The Alkylating Agent: 3-Chlorobenzyl bromide

This reagent provides the 3-chlorobenzyl moiety. As a primary benzylic bromide, it is an excellent electrophile for Sₙ2 reactions, ensuring efficient etherification with minimal side reactions like elimination.[5][6][7] It is a versatile reagent used to introduce the 3-chlorobenzyl group in the synthesis of pharmaceuticals and agrochemicals.[5][8]

PropertyValueSource(s)
CAS Number 766-80-3[5][9][10]
Molecular Formula C₇H₆BrCl[5][10]
Molecular Weight 205.48 g/mol [10]
Appearance Colorless to pale yellow liquid[5][8][9]
Boiling Point 109-110 °C at 12 mmHg[9][10]
Density 1.565 g/mL at 25 °C[9][10]

Synthetic Pathway and Experimental Protocols

The synthesis is executed in two distinct steps, each involving a classic and well-understood organic transformation.

Step 1: Williamson Ether Synthesis

Principle & Rationale: This reaction is a cornerstone of ether synthesis, proceeding via an Sₙ2 mechanism.[6][7] The process involves two key stages:

  • Deprotonation: A base is used to deprotonate the phenolic hydroxyl group of 5-bromo-2-hydroxybenzoic acid, forming a more nucleophilic phenoxide ion.

  • Nucleophilic Attack: The resulting phenoxide attacks the electrophilic benzylic carbon of 3-chlorobenzyl bromide, displacing the bromide leaving group to form the ether bond.[6][11]

The choice of a primary alkyl halide is critical as it favors the Sₙ2 pathway over competing elimination reactions that can occur with secondary or tertiary halides.[7]

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Attack Phenol Ar-OH Phenoxide Ar-O⁻ Phenol->Phenoxide + Base - H-Base⁺ Base Base Phenoxide_2 Ar-O⁻ AlkylHalide R-X Ether Ar-O-R Halide X⁻ Phenoxide_2->Ether + R-X - X⁻

Caption: Workflow for Williamson Ether Synthesis.

Experimental Protocol:

  • To a solution of 5-bromo-2-hydroxybenzoic acid (1.0 eq.) in a suitable polar aprotic solvent (e.g., DMF or acetone), add a base such as anhydrous potassium carbonate (K₂CO₃, 2.5 eq.).

  • Stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the phenoxide salt.

  • Add 3-chlorobenzyl bromide (1.1 eq.) dropwise to the suspension.

  • Heat the reaction mixture to 60-80 °C and monitor by TLC until the starting material is consumed (typically 4-6 hours).

  • After cooling to room temperature, pour the reaction mixture into water and acidify with dilute HCl to precipitate the product.

  • Filter the solid, wash thoroughly with water, and dry under vacuum to yield 5-bromo-2-[(3-chlorobenzyl)oxy]benzoic acid.

Step 2: Conversion to Acyl Chloride

Principle & Rationale: Acyl chlorides are highly reactive carboxylic acid derivatives essential for subsequent reactions like Friedel-Crafts acylations. The conversion is achieved by replacing the carboxylic acid's hydroxyl group with a chloride. Thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) are the reagents of choice for this transformation because they produce gaseous byproducts (SO₂, HCl, CO, CO₂), which simplifies product isolation and purification.[12][13][14]

  • Thionyl Chloride (SOCl₂): A widely used and cost-effective reagent. The reaction proceeds by converting the hydroxyl group into a chlorosulfite intermediate, which is an excellent leaving group.[12][15]

  • Oxalyl Chloride ((COCl)₂): Often considered a milder and more selective reagent.[14] It tends to result in cleaner reactions and is particularly useful when substrates are sensitive to the harsher conditions sometimes associated with thionyl chloride. The reaction can be catalyzed by a trace amount of DMF.[16]

G cluster_0 Thionyl Chloride Mechanism cluster_1 Oxalyl Chloride Mechanism A Carboxylic Acid R-COOH B Chlorosulfite Intermediate A->B + SOCl₂ - HCl C Acyl Chloride R-COCl B->C + Cl⁻ - SO₂ - Cl⁻ D Carboxylic Acid R-COOH E Acyloxonium Intermediate D->E + (COCl)₂ - HCl F Acyl Chloride R-COCl E->F + Cl⁻ - CO - CO₂ - Cl⁻

Sources

Methodological & Application

Application Notes and Protocols for Amide Bond Formation with 5-Bromo-2-[(3-chlorobenzyl)oxy]benzoyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and professionals in drug development on the synthesis and utilization of 5-Bromo-2-[(3-chlorobenzyl)oxy]benzoyl chloride for amide bond formation. Amide bonds are fundamental linkages in a vast array of pharmaceuticals and biologically active molecules. This particular acylating agent, featuring a sterically demanding benzyloxy substituent and halogenated phenyl ring, serves as a versatile building block for complex molecular architectures. These application notes detail the necessary protocols, from the synthesis of the precursor carboxylic acid to the final amide coupling, emphasizing the rationale behind experimental choices, robust safety procedures, and troubleshooting strategies.

Introduction: The Strategic Importance of Substituted Benzamides

The benzamide moiety is a privileged scaffold in medicinal chemistry, appearing in approximately 25% of all marketed pharmaceuticals. The strategic functionalization of the benzoyl group allows for the fine-tuning of a molecule's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. The title compound, this compound, offers three key points for molecular elaboration:

  • The Acyl Chloride: A highly reactive group for efficient amide bond formation with a wide range of primary and secondary amines.[][2]

  • The Bromo Substituent: A versatile handle for subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce further complexity.[3]

  • The (3-chlorobenzyl)oxy Group: This bulky, lipophilic moiety can occupy specific hydrophobic pockets in target proteins and provides an additional site for potential metabolic modification or further derivatization.

This guide provides a systematic approach to leveraging this reagent in synthesis campaigns, beginning with the preparation of its immediate precursor.

Synthesis of the Precursor: 5-Bromo-2-[(3-chlorobenzyl)oxy]benzoic Acid

The acyl chloride is most conveniently prepared from its corresponding carboxylic acid. While 5-Bromo-2-hydroxybenzoic acid is commercially available, the target precursor requires a Williamson ether synthesis.

Reaction Scheme:

Synthesis_of_Precursor_Acid start 5-Bromo-2-hydroxy- benzoic acid methyl ester reagent1 3-Chlorobenzyl bromide K2CO3, Acetone start->reagent1 intermediate Methyl 5-bromo-2- [(3-chlorobenzyl)oxy]benzoate reagent1->intermediate reagent2 1. NaOH, THF/H2O 2. HCl (aq) intermediate->reagent2 product 5-Bromo-2-[(3-chlorobenzyl)oxy] -benzoic acid reagent2->product

Caption: Synthesis of the carboxylic acid precursor.

Protocol 2.1: Synthesis of 5-Bromo-2-[(3-chlorobenzyl)oxy]benzoic Acid

  • Step 1: Esterification (Protection of Carboxylic Acid)

    • To a solution of 5-Bromo-2-hydroxybenzoic acid (1.0 eq) in methanol, add sulfuric acid (0.1 eq) catalytically.

    • Heat the mixture to reflux for 4-6 hours, monitoring by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction and remove the methanol under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the methyl ester, which can often be used without further purification.

  • Step 2: Williamson Ether Synthesis

    • Dissolve the methyl 5-bromo-2-hydroxybenzoate (1.0 eq) in acetone or DMF.

    • Add potassium carbonate (K₂CO₃, 2.0-3.0 eq) and 3-chlorobenzyl bromide (1.2 eq).

    • Heat the mixture to 60-80 °C and stir for 12-18 hours, monitoring by TLC.

    • After cooling, filter off the inorganic salts and concentrate the filtrate.

    • Purify the crude product by column chromatography on silica gel to obtain Methyl 5-bromo-2-[(3-chlorobenzyl)oxy]benzoate.

  • Step 3: Saponification

    • Dissolve the purified ester (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

    • Add sodium hydroxide (NaOH, 2.0-3.0 eq) and stir at room temperature or gentle heat (50 °C) until the reaction is complete (TLC monitoring).

    • Remove the THF under reduced pressure.

    • Cool the remaining aqueous solution in an ice bath and acidify to pH ~2 with 1M HCl.

    • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield the pure 5-Bromo-2-[(3-chlorobenzyl)oxy]benzoic acid.

Preparation of this compound

The conversion of the carboxylic acid to the highly reactive acyl chloride is a critical activation step. Thionyl chloride (SOCl₂) or oxalyl chloride are the reagents of choice for this transformation.[4]

Causality Behind Reagent Choice:

  • Thionyl Chloride (SOCl₂): Cost-effective and efficient. The byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies purification. A catalytic amount of DMF is often used to form the Vilsmeier reagent in situ, which is the active chlorinating agent.

  • Oxalyl Chloride ((COCl)₂): Generally provides cleaner reactions and proceeds under milder conditions. The byproducts (CO, CO₂, HCl) are also gaseous. It is often preferred for sensitive substrates.

Protocol 3.1: Acyl Chloride Formation

WARNING: This procedure must be performed in a certified chemical fume hood. Thionyl chloride and oxalyl chloride are toxic, corrosive, and react violently with water.[5][6][7][8]

  • To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 5-Bromo-2-[(3-chlorobenzyl)oxy]benzoic acid (1.0 eq).

  • Add anhydrous dichloromethane (DCM) or toluene as the solvent.

  • Add thionyl chloride (2.0-5.0 eq) dropwise at room temperature.

  • Add a catalytic amount of DMF (1-2 drops).

  • Heat the mixture to reflux (approx. 40 °C for DCM) for 1-3 hours. The reaction can be monitored by the cessation of gas evolution.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully remove the solvent and excess thionyl chloride under reduced pressure. It is advisable to use a trap containing a base (e.g., NaOH solution) to neutralize the toxic vapors.

  • The resulting crude this compound is typically a pale yellow oil or solid and is used immediately in the next step without further purification.

Protocol for Amide Bond Formation

The reaction of the acyl chloride with a primary or secondary amine is typically rapid and exothermic.[][5] The key is to control the reaction temperature and to include a base to scavenge the HCl byproduct, which would otherwise form a non-nucleophilic ammonium salt with the starting amine.

General Reaction Mechanism:

Amide_Formation_Mechanism cluster_0 Nucleophilic Addition cluster_1 Elimination AcylChloride R-CO-Cl Amine :NHR'R'' AcylChloride->Amine Nucleophilic Attack Tetrahedral R-C(O⁻)(Cl)-N⁺HR'R'' Amine->Tetrahedral ProtonatedAmide [R-CO-N⁺HR'R'']Cl⁻ Tetrahedral->ProtonatedAmide Collapse of intermediate, loss of Cl⁻ Base :B ProtonatedAmide->Base Deprotonation Byproduct B-H⁺Cl⁻ Amide R-CO-NR'R'' Base->Amide

Caption: Mechanism of amide formation from an acyl chloride.

Protocol 4.1: General Amide Coupling with an Aliphatic Amine (e.g., Benzylamine)

  • In a flame-dried flask under an inert atmosphere, dissolve the amine (e.g., benzylamine, 1.1 eq) and a non-nucleophilic base (e.g., triethylamine [TEA] or diisopropylethylamine [DIEA], 1.5 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Dissolve the crude this compound (1.0 eq) in a minimal amount of anhydrous DCM.

  • Add the acyl chloride solution dropwise to the stirred amine solution over 15-30 minutes, ensuring the internal temperature remains below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.

  • Workup:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization (e.g., from ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Protocol 4.2: Amide Coupling with a Less Reactive Aromatic Amine (e.g., Aniline)

For less nucleophilic amines, such as anilines, slightly more forcing conditions or a catalytic activator may be beneficial.[]

  • In a flame-dried flask under an inert atmosphere, dissolve the aniline (1.1 eq), pyridine (2.0 eq, acting as both base and catalyst), and a catalytic amount of 4-Dimethylaminopyridine (DMAP, 0.1 eq) in anhydrous DCM or THF.

  • Cool the solution to 0 °C.

  • Add a solution of the crude this compound (1.0 eq) in anhydrous DCM dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours. If the reaction is sluggish, it can be gently heated to 40 °C.

  • Workup and Purification: Follow the same procedure as described in Protocol 4.1.

Data Presentation and Experimental Parameters

Effective protocol design requires careful selection of reagents and conditions. The following table summarizes key parameters for consideration.

ParameterChoice & Rationale
Solvent DCM, THF, Toluene: Aprotic solvents are essential to prevent hydrolysis of the acyl chloride. DCM is often preferred for its ease of removal.
Base TEA, DIEA, Pyridine: Required to neutralize the HCl byproduct. DIEA is a hindered base, useful for preventing side reactions. Pyridine can also act as a nucleophilic catalyst.[9]
Temperature 0 °C to RT: The initial addition is performed at 0 °C to control the exothermic reaction. The reaction is then typically allowed to proceed at room temperature.
Stoichiometry Amine (1.0-1.2 eq), Base (1.5-2.0 eq): A slight excess of the amine can be used to ensure full consumption of the acyl chloride. Sufficient base is critical.
Workup Aqueous Washes: Sequential washes with acid and base remove unreacted starting materials and byproducts (excess amine, base, and hydrolyzed acyl chloride).

Table 1: Illustrative Yields for Amide Coupling Reactions

Note: The following data is illustrative and represents typical outcomes for such reactions. Actual yields will vary based on substrate and precise conditions.

EntryAmineBaseSolventTime (h)Yield (%)
1BenzylamineDIEADCM292
2AnilinePyridine/DMAPTHF885
3MorpholineTEADCM395
44-FluoroanilinePyridine/DMAPTHF1278

Safety and Handling

Chemical Hazard Overview:

  • This compound: As an acyl chloride, it should be treated as corrosive and moisture-sensitive . It will cause severe skin burns and eye damage.[2] Inhalation can be harmful.

  • Thionyl Chloride / Oxalyl Chloride: Highly toxic, corrosive, and react violently with water to release toxic gases (HCl, SO₂).[5][8]

  • Bases (TEA, DIEA, Pyridine): Flammable, toxic, and corrosive.

  • Solvents (DCM, THF): Volatile and may have associated health risks. DCM is a suspected carcinogen.

Mandatory Safety Precautions:

  • Engineering Controls: All manipulations should be conducted in a certified chemical fume hood with adequate ventilation.

  • Personal Protective Equipment (PPE): Wear safety goggles, a flame-retardant lab coat, and appropriate chemical-resistant gloves (e.g., nitrile gloves are often suitable, but check compatibility charts).

  • Inert Atmosphere: Handle the acyl chloride and set up reactions under an inert atmosphere (N₂ or Ar) to prevent hydrolysis from atmospheric moisture.

  • Quenching: Always add reagents dropwise, especially when quenching reactions, to control exotherms. Never add water directly to large quantities of acyl chloride or thionyl chloride.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Quench any residual reactive reagents before disposal.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Product Yield 1. Inactive acyl chloride (hydrolyzed).2. Amine is non-nucleophilic (as its HCl salt).3. Steric hindrance slowing the reaction.1. Ensure starting carboxylic acid is dry. Use freshly prepared acyl chloride immediately.2. Ensure at least 1.0 equivalent of base is present relative to the amine.3. Increase reaction time, gently heat (e.g., to 40 °C), or add a catalyst like DMAP for less reactive amines.
Multiple Spots on TLC 1. Incomplete reaction.2. Formation of symmetrical anhydride from the acyl chloride.3. Degradation of product or starting materials.1. Allow the reaction to stir for a longer duration.2. Ensure strictly anhydrous conditions.3. Re-evaluate reaction temperature and workup conditions to ensure they are not too harsh.
Difficult Purification 1. Product has similar polarity to a starting material.2. Oily product that won't crystallize.1. Optimize the workup procedure to remove impurities (e.g., more extensive acid/base washes).2. Attempt purification via column chromatography with a carefully selected eluent system. If the product is an oil, try co-evaporation with a non-polar solvent like hexanes to induce solidification.

References

  • Bode, J. W. (2012). Amide-bond formation: a personal account. The Journal of Organic Chemistry, 77(15), 6255–6274. [Link]

  • ResearchGate. (2014, December 21). What is the best method to form an amide bond by the reaction of acyl chloride and 3-aminopropyltriethoxysilane(APTES)?. [Link]

  • Quora. Why does benzoyl chloride react preferentially with an amine rather than Na2CO3 or water?. [Link]

  • Das, J., & Roy, S. (2012). Benzoylation of Amines sans Alkali: A Green Protocol in Neat Phase. Organic Chemistry International, 2012, 1-3. [Link]

  • International Labour Organization. (n.d.). International Chemical Safety Cards (ICSC) - THIONYL CHLORIDE. Retrieved February 14, 2026, from [Link]

  • askIITians. (2025, August 14). Primary amines react with benzoyl chloride to give: (A) Benzamides. [Link]

  • Bode, J. W., & Fox, R. M. (2015). The Synthesis of Sterically Hindered Amides. CHIMIA, 69(3), 118-121. [Link]

  • New Jersey Department of Health. (n.d.). Hazard Summary - THIONYL CHLORIDE. Retrieved February 14, 2026, from [Link]

  • European Patent Office. (2024, June 26). METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS. [Link]

  • Scribd. (2022, March 23). Synthesis of 5-Bromo-2-Chloro-Benzoic Acid. [Link]

  • Patsnap. (2022, April 5). A kind of synthetic method for preparing 5-bromo-2-chloro-4'-ethoxydiphenylmethane. [Link]

  • Ma, D., & Cai, Q. (2008). Copper/N,N-Dimethylglycine Catalyzed Goldberg Reactions Between Aryl Bromides and Amides, Aryl Iodides and Secondary Acyclic Amides. Molecules, 13(9), 2051-2062. [Link]

Sources

Application Notes & Protocols: Nucleophilic Substitution on 5-Bromo-2-[(3-chlorobenzyl)oxy]benzoyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: AN-BCBC-NS-20260214

Abstract

This document provides a comprehensive technical guide on the reaction conditions for nucleophilic substitution at the acyl carbon of 5-Bromo-2-[(3-chlorobenzyl)oxy]benzoyl chloride. As a substituted benzoyl chloride, this compound is a highly reactive acylating agent and a valuable intermediate in the synthesis of complex molecules, particularly in pharmaceutical and materials science research. We will explore the underlying principles governing its reactivity and provide detailed, field-proven protocols for its conversion into amides and esters. The causality behind experimental choices, troubleshooting, and safety considerations are discussed to ensure reliable and reproducible outcomes.

Introduction and Reactivity Profile

This compound is an aromatic acyl chloride characterized by a highly electrophilic carbonyl carbon. This reactivity is the cornerstone of its utility as a synthetic building block. The acyl chloride moiety is an excellent leaving group, making the compound susceptible to attack by a wide range of nucleophiles in a process known as nucleophilic acyl substitution.[1][2]

The electronic character of the aromatic ring is modulated by two key substituents:

  • 5-Bromo group: The bromine atom exerts a dual electronic effect: an electron-withdrawing inductive effect (-I) and an electron-donating mesomeric or resonance effect (+M). Overall, it deactivates the ring but can influence regioselectivity in other reactions. For nucleophilic attack at the acyl carbon, its primary influence is a modest increase in electrophilicity.

  • 2-[(3-chlorobenzyl)oxy] group: This ether linkage is a strong electron-donating group through resonance (+M), which can slightly decrease the electrophilicity of the acyl carbon compared to an unsubstituted benzoyl chloride.[3] However, the overall reactivity remains high due to the nature of the acyl chloride functional group.

Due to its high reactivity, this compound is sensitive to moisture and will readily hydrolyze to the corresponding carboxylic acid.[4] Therefore, all reactions must be conducted under anhydrous conditions using dry solvents and glassware.

General Mechanism of Nucleophilic Acyl Substitution

The reaction proceeds via a well-established two-step addition-elimination mechanism.[5][6][7] First, the nucleophile attacks the electrophilic carbonyl carbon, breaking the π-bond and forming a transient tetrahedral intermediate. In the second step, the carbonyl π-bond is reformed, and the chloride ion—an excellent leaving group—is eliminated, resulting in the final substitution product.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep 1. Dry Glassware & Reagents (Oven-dry glassware, use anhydrous solvents) setup 2. Inert Atmosphere Setup (Nitrogen or Argon balloon/manifold) prep->setup dissolve 3. Dissolve Substrate & Nucleophile (In appropriate anhydrous solvent) setup->dissolve cool 4. Cool Reaction Mixture (Typically 0 °C to control exotherm) dissolve->cool add 5. Add Acyl Chloride & Base (Slow, dropwise addition) cool->add react 6. Reaction Monitoring (TLC, LC-MS) add->react quench 7. Quench Reaction (e.g., with water or sat. NH4Cl) react->quench extract 8. Liquid-Liquid Extraction quench->extract dry 9. Dry Organic Layer (Na2SO4 or MgSO4) extract->dry purify 10. Purify Product (Column chromatography, recrystallization) dry->purify analyze 11. Characterization (NMR, IR, MS, mp) purify->analyze

Caption: Standardized workflow for nucleophilic acyl substitution reactions.

Protocol 1: Amide Synthesis via Schotten-Baumann Conditions

The reaction of acyl chlorides with primary or secondary amines is a highly efficient method for forming amide bonds. The Schotten-Baumann reaction conditions, which utilize a base to neutralize the HCl byproduct, are standard for this transformation. [8][]This prevents the protonation of the amine nucleophile, ensuring it remains available for reaction.

Step-by-Step Protocol:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the amine (1.1 equivalents) and an anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile) to a concentration of approximately 0.1-0.5 M. [10]2. Base Addition: Add a non-nucleophilic base such as triethylamine (TEA, 1.5 equivalents) or pyridine (1.5 equivalents).

  • Cooling: Cool the stirred mixture to 0 °C in an ice-water bath. This is crucial as the reaction is often exothermic. []4. Acyl Chloride Addition: Dissolve this compound (1.0 equivalent) in a minimal amount of the same anhydrous solvent. Add this solution dropwise to the cooled amine mixture over 10-15 minutes.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl (to remove excess amine and base), saturated aqueous NaHCO₃ (to remove any remaining acid), and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to yield the desired amide.

Parameter Condition A (Primary Amine) Condition B (Secondary Amine) Rationale
Nucleophile Benzylamine (1.1 eq)Diethylamine (1.1 eq)Stoichiometry ensures complete consumption of the limiting reagent.
Base Triethylamine (1.5 eq)Pyridine (1.5 eq)Acts as an HCl scavenger. Pyridine can also act as a nucleophilic catalyst.
Solvent Anhydrous DichloromethaneAnhydrous TetrahydrofuranAprotic solvents prevent unwanted hydrolysis of the acyl chloride.
Temperature 0 °C to Room Temperature0 °C to Room TemperatureInitial cooling manages the exotherm; reaction proceeds efficiently at RT.
Time 2-4 hours4-8 hoursSecondary amines are often more sterically hindered, requiring longer reaction times.
Protocol 2: Ester Synthesis

The synthesis of esters from acyl chlorides and alcohols is another fundamental transformation. [4][11]For simple, unhindered alcohols, the reaction can proceed readily. For less reactive or sterically hindered alcohols, the addition of a base or a nucleophilic catalyst like 4-(Dimethylamino)pyridine (DMAP) is often necessary to achieve good yields. [] Step-by-Step Protocol:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the alcohol (1.2 equivalents), an anhydrous aprotic solvent (e.g., DCM or THF), and a base/catalyst if required (see table below).

  • Cooling: Cool the stirred mixture to 0 °C in an ice-water bath.

  • Acyl Chloride Addition: Dissolve this compound (1.0 equivalent) in a minimal amount of the same anhydrous solvent and add it dropwise to the cooled alcohol mixture.

  • Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature. Stir for 4-24 hours, monitoring by TLC or LC-MS. For very hindered alcohols, gentle heating (e.g., 40 °C) may be required.

  • Work-up: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate or DCM).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure ester.

Parameter Condition C (Primary Alcohol) Condition D (Hindered Alcohol) Rationale
Nucleophile Methanol (1.2 eq)tert-Butanol (1.5 eq)Unhindered alcohols are more reactive. A larger excess of hindered alcohols can improve reaction rates.
Base/Catalyst Pyridine (1.2 eq)4-DMAP (0.1 eq), TEA (1.5 eq)Pyridine acts as a base. DMAP is a highly effective nucleophilic catalyst for acylating sterically demanding alcohols.
Solvent Anhydrous DichloromethaneAnhydrous AcetonitrileChoice of solvent can influence reaction rates and solubility.
Temperature 0 °C to Room TemperatureRoom Temperature to 40 °CHindered nucleophiles require more forcing conditions to overcome the higher activation energy.
Time 4-6 hours12-24 hoursSteric hindrance significantly slows the rate of nucleophilic attack.

Safety and Handling

This compound is a reactive and corrosive compound. It is a lachrymator and will release corrosive HCl gas upon contact with moisture. [4]* Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood while wearing safety goggles, a lab coat, and appropriate chemical-resistant gloves.

  • Handling: Use dry syringes and needles for transfers. Keep containers tightly sealed under an inert atmosphere.

  • Quenching: Any residual acyl chloride should be quenched carefully by slow addition to a stirred solution of sodium bicarbonate or a basic solution like aqueous NaOH.

References

  • Chemistry Education. (n.d.). Synthesis and analysis of amides.
  • ACS Omega. (2020, June 19). Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts.
  • BOC Sciences. (2024, March 29). Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection.
  • Chemistry Stack Exchange. (2020, June 4). The increasing order of reactivity of substituted benzoyl chlorides towards nucleophilic substitution.
  • BYJU'S. (n.d.). Nucleophilic Acyl Substitution.
  • Dakota State University. (n.d.). The Chemical Reactivity of Benzoyl Chloride: A Guide for R&D Scientists.
  • Khan Academy. (n.d.). Nucleophilic acyl substitution.
  • Chemistry LibreTexts. (2021, May 22). 2.8: Acid Halides for Ester Synthesis.
  • Chemguide. (n.d.). preparation of esters.
  • Master Organic Chemistry. (2011, May 6). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles).
  • YouTube. (2017, January 12). Nucleophilic Acyl Substitution Reaction Mechanism - Carboxylic Acid Derivatives, Organic Chemistry.

Sources

esterification reactions using 5-Bromo-2-[(3-chlorobenzyl)oxy]benzoyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to Esterification Reactions Using 5-Bromo-2-[(3-chlorobenzyl)oxy]benzoyl Chloride

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Role of this compound in Synthesis

In the landscape of modern medicinal chemistry and drug discovery, the precise modification of molecular scaffolds is paramount to achieving desired pharmacological profiles. This compound is a highly functionalized acyl chloride that serves as a versatile building block for introducing a complex substituted benzoyl moiety. The presence of bromo and chloro substituents offers chemists multiple reactive sites for subsequent cross-coupling reactions or other transformations, making it an invaluable intermediate in the synthesis of complex molecules, including novel therapeutics.[1][2] Specifically, this reagent is a critical precursor for Dapagliflozin and other sodium-glucose cotransporter 2 (SGLT2) inhibitors used in the management of type 2 diabetes.[3]

The introduction of halogen atoms like bromine and chlorine into a drug's structure can significantly enhance its therapeutic activity, metabolic stability, and binding affinity to biological targets.[4][5][6] Esterification is a fundamental reaction that utilizes the high reactivity of the benzoyl chloride group to connect this scaffold to various alcohol-containing molecules, thereby enabling the exploration of new chemical space and the development of novel prodrugs or lead compounds. This guide provides a comprehensive overview of the underlying principles, detailed experimental protocols, and expert insights for successfully employing this compound in esterification reactions.

The Chemistry: Understanding the Nucleophilic Acyl Substitution Mechanism

The conversion of an acyl chloride to an ester is a classic example of a nucleophilic acyl substitution reaction. Acyl chlorides are among the most reactive carboxylic acid derivatives, which allows the reaction to proceed rapidly and often without the need for an acid catalyst.[7][8][9]

The reaction mechanism proceeds in two primary stages:

  • Nucleophilic Attack: The alcohol, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the acyl chloride. This step breaks the pi bond of the carbonyl group and forms a tetrahedral intermediate.[9][10]

  • Elimination of the Leaving Group: The tetrahedral intermediate is unstable. The carbonyl double bond reforms, leading to the expulsion of the chloride ion, which is an excellent leaving group. A proton is then lost from the oxygen that originated from the alcohol, typically neutralized by a mild base like pyridine or triethylamine (TEA), to yield the final ester product and the protonated base.[7][9]

The addition of a non-nucleophilic base is crucial. It serves to neutralize the hydrogen chloride (HCl) gas that is generated as a byproduct.[9] This prevents the HCl from protonating the starting alcohol, which would render it non-nucleophilic, and avoids potential acid-catalyzed side reactions.[9]

Caption: Nucleophilic acyl substitution mechanism for ester formation.

Detailed Experimental Protocol

This protocol outlines a general procedure for the esterification of a primary alcohol with this compound. Modifications may be necessary for secondary, tertiary, or sterically hindered alcohols.

Materials and Reagents
  • This compound (1.0 eq)

  • Primary or Secondary Alcohol (e.g., Ethanol, Isopropanol) (1.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Pyridine or Triethylamine (TEA) (1.2 eq)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Aqueous Sodium Bicarbonate (NaHCO₃) Solution

  • Brine (Saturated Aqueous NaCl Solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, nitrogen/argon inlet, ice bath, separatory funnel.

Reaction Parameter Summary
ParameterValue/ConditionRationale
Stoichiometry
Acyl Chloride1.0 equivalentLimiting reagent.
Alcohol1.0 - 1.2 equivalentsA slight excess ensures complete consumption of the valuable acyl chloride.
Base (Pyridine/TEA)1.1 - 1.5 equivalentsTo neutralize the HCl byproduct and catalyze the reaction.[7][9]
Solvent Anhydrous Dichloromethane (DCM)Aprotic and unreactive; effectively dissolves reactants. Must be anhydrous to prevent hydrolysis of the acyl chloride.[11]
Temperature 0 °C to Room TemperatureThe reaction is exothermic; initial cooling controls the reaction rate and minimizes side products. Warming to RT ensures completion.[11][12]
Reaction Time 1 - 4 hoursTypically sufficient for primary/secondary alcohols. Monitor by TLC.
Atmosphere Inert (Nitrogen or Argon)Prevents atmospheric moisture from reacting with the acyl chloride.[11]
Step-by-Step Procedure
  • Glassware Preparation: Ensure all glassware is thoroughly flame-dried or oven-dried to remove any trace moisture. Assemble the reaction apparatus under an inert atmosphere (Nitrogen or Argon).

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the alcohol (1.1 eq) and pyridine or TEA (1.2 eq) in anhydrous DCM.

  • Cooling: Cool the solution to 0 °C using an ice-water bath. This is critical as the addition of the acyl chloride is exothermic.[12]

  • Acyl Chloride Addition: Dissolve the this compound (1.0 eq) in a separate portion of anhydrous DCM. Transfer this solution to a dropping funnel and add it dropwise to the cooled, stirred alcohol solution over 15-20 minutes.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring.

  • Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC). The disappearance of the limiting reagent (acyl chloride) indicates completion. A typical mobile phase for TLC analysis would be a mixture of hexane and ethyl acetate.

  • Work-up - Quenching and Extraction:

    • Once the reaction is complete, cool the mixture back to 0 °C and carefully quench by adding deionized water.

    • Transfer the mixture to a separatory funnel. Dilute with additional DCM if necessary.

    • Wash the organic layer sequentially with:

      • 1 M HCl (to remove excess pyridine/TEA)

      • Saturated NaHCO₃ solution (to remove any unreacted acyl chloride and residual acid)

      • Brine (to remove bulk water)[11][13]

  • Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude ester.

  • Purification: Purify the crude product using flash column chromatography on silica gel, typically with a gradient of ethyl acetate in hexanes, to yield the pure ester.

Experimental_Workflow Esterification Experimental Workflow Setup 1. Reaction Setup (Anhydrous Alcohol, Base, DCM in Flask) Cooling 2. Cool to 0 °C Setup->Cooling Addition 3. Dropwise Addition of Acyl Chloride Solution Cooling->Addition React 4. React at RT (Monitor by TLC) Addition->React Quench 5. Quench with Water React->Quench Extract 6. Aqueous Work-up (Wash with HCl, NaHCO₃, Brine) Quench->Extract Dry 7. Dry Organic Layer (Na₂SO₄ or MgSO₄) Extract->Dry Concentrate 8. Concentrate (Rotary Evaporator) Dry->Concentrate Purify 9. Purify (Column Chromatography) Concentrate->Purify Characterize 10. Characterize Product (NMR, IR, MS) Purify->Characterize

Caption: A streamlined workflow for the synthesis and purification of esters.

Product Characterization

Proper characterization is essential to confirm the identity and purity of the synthesized ester.

  • ¹H and ¹³C NMR Spectroscopy: Provides detailed structural information. Expect to see characteristic signals for the aromatic protons, the benzylic methylene (-OCH₂-) protons, and the protons of the alcohol moiety. The carbon spectrum will show a distinctive ester carbonyl signal typically in the range of 165-175 ppm.[14]

  • Infrared (IR) Spectroscopy: A strong, sharp absorption band between 1735-1750 cm⁻¹ is indicative of the ester carbonyl (C=O) stretch. The absence of a broad O-H stretch from the starting alcohol confirms the reaction's completion.

  • Mass Spectrometry (MS): Used to confirm the molecular weight of the product. The fragmentation pattern can also provide structural evidence.

  • Hydroxamic Acid Test: A qualitative chemical test that can confirm the presence of an ester functional group, often resulting in a distinct brown or burgundy color upon addition of ferric chloride.[15]

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Yield 1. Moisture contamination leading to hydrolysis of the acyl chloride.[11]2. Inactive alcohol (e.g., tertiary or highly hindered).3. Insufficient base.1. Ensure all glassware is rigorously dried and use anhydrous solvents. Run the reaction under an inert atmosphere.2. For hindered alcohols, consider using a stronger catalyst system (e.g., DMAP), increasing the reaction temperature, or extending the reaction time.[16]3. Ensure at least one equivalent of base is used to neutralize the HCl byproduct.
Incomplete Reaction 1. Insufficient reaction time or temperature.2. Poor stirring.3. Steric hindrance from the alcohol.[11]1. Allow the reaction to stir longer at room temperature or apply gentle heating (e.g., 40 °C).2. Ensure efficient mixing with an appropriately sized stir bar.3. See "Inactive alcohol" above.
Side Product Formation (Hydrolysis) Presence of water in the reaction mixture.See "Low or No Yield," solution 1. The resulting carboxylic acid can sometimes be removed during the basic wash (NaHCO₃) in the work-up.
Difficult Purification Product co-elutes with starting material or byproducts.Optimize the solvent system for column chromatography. A different work-up procedure, such as crystallization, may be effective if the product is a solid.

Safety Precautions

  • Acyl Chlorides: this compound is moisture-sensitive and corrosive. It reacts with water to release corrosive HCl gas. Handle this reagent exclusively in a well-ventilated fume hood.[12]

  • Solvents and Reagents: Dichloromethane is a suspected carcinogen. Pyridine and triethylamine are flammable and have strong, unpleasant odors.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when performing this procedure.

References

  • Reactions of Acid Chlorides (ROCl) with Nucleophiles. Chemistry Steps. [Link]

  • Acyl Chlorides & Esters (Edexcel A Level Chemistry): Revision Note. Save My Exams. [Link]

  • Reaction between acyl chlorides and alcohols - addition / elimination. Chemguide. [Link]

  • Mechanism of Amine-Catalyzed Ester Formation from an Acid Chloride and Alcohol. American Chemical Society. [Link]

  • Ester assay in the laboratory. YesWeLab. [Link]

  • Mechanism of Amine-Catalyzed Ester Formation from an Acid Chloride and Alcohol. ResearchGate. [Link]

  • What compounds are formed from the reaction of benzoyl chloride with the following reagents? i. isopropyl alcohol. Pearson. [Link]

  • Synthesis of Esters from Acyl Chlorides and Halide Under Solid-Liquid Phase Transfer Catalysis. Taylor & Francis. [Link]

  • Video: Acyl Chloride Uses, Reactions & Synthesis. Study.com. [Link]

  • Environmentally benign un-catalyzed esterification of alcohols under solvent-free condition using acetyl chloride. IISTE.org. [Link]

  • The Essential Role of Brominated Aromatic Compounds in Chemical Innovation. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PMC. [Link]

  • Ester synthesis by acylation. Organic Chemistry Portal. [Link]

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [Link]

  • Introducing bromine to the molecular structure as a strategy for drug design. National Library of Medicine. [Link]

  • Video: Acid Halides to Esters: Alcoholysis. JoVE. [Link]

  • Esterification using Acid Chloride and Alcohol. YouTube. [Link]

  • Esterification - alcohols and carboxylic acids. Chemguide. [Link]

  • Introducing bromine in the molecular structure as a good strategy to the drug design. Semantic Scholar. [Link]

  • A kind of synthetic method for preparing 5-bromo-2-chloro-4'-ethoxydiphenylmethane. Patsnap Eureka. [Link]

  • Acid to Ester - Common Conditions. Organic Chemistry Portal. [Link]

  • Visible-light promoted late-stage chlorination and bromination of quinones and (hetero)arenes utilizing aqueous HCl or HBr as halogen donors. PMC. [Link]

  • Fischer Esterification-Typical Procedures. OperaChem. [Link]

  • Test for ester : Hydroxamic acid test. YouTube. [Link]

  • A novel and highly efficient esterification process using triphenylphosphine oxide with oxalyl chloride. PMC. [Link]

  • Understand The Characteristics Of Esters And Amides Lab. Cram. [Link]

  • Preparation method of 5-bromo-2-chloro-4' -ethoxy benzophenone.
  • Structure Determination of Organic Compounds. University of Nebraska–Lincoln. [Link]

  • TO STUDY ESTERIFICATION REACTION BETWEEN ALCOHOL AND CARBOXYLIC ACID. BYJU'S. [Link]

Sources

purification techniques for 5-Bromo-2-[(3-chlorobenzyl)oxy]benzoyl chloride products

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Isolation & Purification of 5-Bromo-2-[(3-chlorobenzyl)oxy]benzoyl chloride

Abstract & Technical Scope

This guide details the purification and handling protocols for This compound , a critical intermediate in the synthesis of SGLT2 inhibitors and other pharmacophores. Unlike standard organic intermediates, this molecule possesses a highly reactive acid chloride moiety susceptible to rapid hydrolysis and a potentially labile ether linkage.

The "Quality by Design" (QbD) approach presented here emphasizes precursor purity and azeotropic processing over aggressive post-synthesis remediation, which often leads to yield loss or decomposition.

Target Audience: Medicinal Chemists, Process Development Scientists, and CMC Leads.

Chemical Context & Stability Profile

  • Target Molecule: this compound

  • Molecular Weight: ~360.03 g/mol

  • Key Functionalities:

    • Acyl Chloride (-COCl): Moisture sensitive; hydrolyzes to parent benzoic acid and HCl.

    • Aryl Ether (-O-CH₂-Ar): Generally stable, but susceptible to cleavage under forcing acidic conditions (e.g., HBr contaminants).

    • Halogens (Br, Cl): Lipophilic handles affecting solubility.

The Purification Paradox: Standard chromatography (Silica/Alumina) is forbidden for this acid chloride because surface hydroxyls on the stationary phase will hydrolyze the product immediately. Therefore, purification relies on crystallization and azeotropic distillation .

Critical Control Point 1: Precursor Purification

The purity of the acid chloride is directly dependent on the purity of its precursor: 5-Bromo-2-[(3-chlorobenzyl)oxy]benzoic acid . Impurities carried over from the alkylation step (e.g., unreacted 3-chlorobenzyl chloride) are difficult to remove after chlorination.

Protocol A: Purification of the Benzoic Acid Precursor Rationale: Removing the benzyl halide impurity before chlorination prevents the formation of non-volatile alkylated by-products.

  • Dissolution: Dissolve crude acid in minimal hot Ethyl Acetate (EtOAc).

  • Precipitation: Slowly add n-Heptane until turbidity is observed (Ratio approx. 1:3 EtOAc:Heptane).

  • Cooling: Cool to 0°C for 4 hours. The unreacted benzyl chloride remains in the mother liquor.

  • Drying: Filter and dry under vacuum at 45°C. Target Purity: >98.5% (HPLC).

Critical Control Point 2: Synthesis & Azeotropic Isolation

This protocol uses Thionyl Chloride (


) with Toluene. Toluene serves two functions: it solubilizes the ether-linked aromatic system and forms a low-boiling azeotrope with 

, ensuring complete removal of the chlorinating agent without excessive heating.

Protocol B: Chlorination & Azeotropic Workup

Reagents:

  • Precursor Acid (Dry)

  • Thionyl Chloride (1.5 - 2.0 equivalents)

  • Catalytic DMF (1-2 drops per 10g scale)

  • Solvent: Anhydrous Toluene (stabilized)

Step-by-Step:

  • Setup: Flame-dry a 2-neck Round Bottom Flask (RBF). Equip with a magnetic stir bar, reflux condenser, and a

    
     drying tube (or 
    
    
    
    line).
  • Reaction: Suspend the Precursor Acid in Toluene (5 vol). Add Thionyl Chloride dropwise at room temperature. Add DMF catalyst.[1]

  • Activation: Heat to 70-80°C. Note: Do not reflux aggressively; gentle heating preserves the ether linkage. Monitor gas evolution (HCl/SO₂).[2]

  • Completion: Reaction is complete when gas evolution ceases and the solution becomes clear (approx. 2-3 hours).

  • Azeotropic Distillation (The Purification Step):

    • Install a short-path distillation head.

    • Apply mild vacuum (approx. 200 mbar) to strip the bulk

      
      .
      
    • Chase Step: Add fresh Anhydrous Toluene (3 vol) to the residue and strip again. Repeat this 3 times .

    • Mechanism:[1][3][4][5] Toluene co-distills with residual

      
      , reducing it to ppm levels.
      
  • Isolation: The resulting oil/solid is the "Technical Grade" Acid Chloride. For many applications, this is sufficient.

Critical Control Point 3: Recrystallization (Final Polish)

If the product is required as a crystalline solid (for storage or GMP standards), recrystallization is necessary.

Protocol C: Inert Recrystallization Rationale: Uses a non-polar anti-solvent to crash out the product while keeping trace dimers and colored impurities in solution.

  • Solvent System: Anhydrous Hexane (or Heptane) and Toluene .

  • Dissolution: Dissolve the crude acid chloride in minimal warm Toluene (40-50°C) under Nitrogen flow.

  • Anti-solvent: Add warm Hexane dropwise until a slight cloudiness persists.

  • Crystallization: Allow to cool slowly to Room Temperature, then transfer to a -20°C freezer (under

    
    ).
    
  • Filtration: Filter quickly using a Schlenk frit or under a blanket of Nitrogen.

  • Wash: Wash with cold, dry Pentane.

Quality Control: Derivatization Method

Direct HPLC of acid chlorides is unreliable due to on-column hydrolysis. We use Morpholine Derivatization to distinguish active Acid Chloride from Hydrolyzed Acid.

Protocol D: Purity Assay

  • Sample: Take 10 mg of the purified Acid Chloride.

  • Quench: Add 1 mL of dry Morpholine (excess).

    • Reaction:

      
      .
      
    • Impurity:

      
      .
      
  • Analysis: Inject onto HPLC (C18 Column, ACN/Water gradient).

    • The Amide (product) will have a distinct retention time and UV spectrum compared to the Acid (impurity).

    • Acceptance Criteria: >98% Amide area.

Process Visualization (Graphviz)

The following diagram illustrates the workflow, highlighting the critical exclusion of moisture.

purification_workflow Start Crude Precursor (Benzoic Acid Deriv.) PrePurify Pre-Purification (EtOAc/Heptane) Start->PrePurify Remove Benzyl Chloride Reaction Chlorination (SOCl2 + Toluene) PrePurify->Reaction Dry Solid Azeotrope Azeotropic Distillation (Toluene Chase) Reaction->Azeotrope Remove SOCl2 Decision Physical State? Azeotrope->Decision Recryst Recrystallization (Toluene/Hexane) Decision->Recryst If Solid Strip High Vac Strip (Solvent Removal) Decision->Strip If Oil/Use-As-Is QC QC: Morpholine Derivatization Recryst->QC Under N2 Strip->QC

Figure 1: Critical path workflow for the isolation of moisture-sensitive benzoyl chloride derivatives.

Summary Data Table: Solvent Selection Guide

Process StepRecommended SolventAlternativeReason for Selection
Reaction TolueneDichloromethane (DCM)Toluene allows higher temp (

C) and forms excellent azeotrope with

.
Azeotrope TolueneBenzene (Toxic)Efficiently removes residual thionyl chloride to prevent product degradation.[2]
Recryst. Toluene/HeptaneDCM/HexaneToluene solubilizes the aromatic ether; Heptane acts as a gentle anti-solvent.
Cleaning Acetone/WaterEthanolAcid chlorides react violently with water/ethanol; use only for waste glassware cleaning.

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical. (Standard protocols for Acid Chloride generation).

  • Clayden, J., Greeves, N., Warren, S. Organic Chemistry. Oxford University Press. (Mechanistic insight into Nucleophilic Acyl Substitution).

  • BenchChem Application Note. Removal of Residual Thionyl Chloride.[2] (Azeotropic distillation techniques).[1][2]

  • Org. Synth. 1943, 23, 11. Benzoyl Chloride Preparation. (Foundational methodology for chlorination).

  • Sigma-Aldrich (Merck). Handling Moisture Sensitive Reagents. Technical Bulletin AL-134.

Disclaimer: This protocol involves hazardous chemicals (Thionyl Chloride, Acid Chlorides).[2] All operations must be performed in a functioning fume hood with appropriate PPE.

Sources

Troubleshooting & Optimization

optimizing temperature for reactions involving 5-Bromo-2-[(3-chlorobenzyl)oxy]benzoyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Subject: 5-Bromo-2-[(3-chlorobenzyl)oxy]benzoyl chloride

Executive Summary: The "Golden Rules" of Temperature

Working with This compound requires balancing the high reactivity of the acid chloride with the conditional stability of the ether linkage.

  • The Acid Chloride (-COCl): Highly electrophilic. Reactions with nucleophiles (amines/alcohols) are exothermic. Rule: Always initiate at 0°C to prevent thermal runaway and dimerization.

  • The Ether Linkage (-O-CH₂-Ar): The (3-chlorobenzyl)oxy group is stable to base but vulnerable to Lewis Acids (e.g.,

    
    , 
    
    
    
    ) and strong Brønsted acids, especially at elevated temperatures. Rule: Never exceed 25°C in the presence of strong Lewis acids to prevent debenzylation.
Module 1: Nucleophilic Acylation (Amide/Ester Formation)

Context: Coupling with amines or alcohols to form amides or esters.

The Challenge: These reactions are rapid and exothermic. High temperatures increase the rate of hydrolysis (if moisture is present) and can lead to bis-acylation or decomposition.

Optimized Protocol
  • Dissolution: Dissolve the amine/alcohol and base (e.g.,

    
    , Pyridine) in dry DCM or THF.
    
  • Equilibration: Cool the reaction vessel to 0°C (Ice/Water bath).

  • Addition: Add this compound (dissolved in minimal solvent) dropwise over 15-30 minutes.

    • Technical Note: Dropwise addition maintains the internal temperature near 0°C, preventing localized hot spots.

  • Ramping: Stir at 0°C for 1 hour , then allow to warm to Room Temperature (20-25°C) to drive the reaction to completion.

Temperature Impact Table: Nucleophilic Acylation

Temperature RangeReaction RateRisk FactorOutcome
< 0°C SlowLowClean product, but may stall if sterically hindered.
0°C → 25°C Optimal Minimal High yield, kinetic control.
> 40°C Very FastModerateIncreased hydrolysis risk; potential for side-product formation.
Module 2: Friedel-Crafts Acylation & Lewis Acid Handling

Context: Reacting the acid chloride with an aromatic ring using a catalyst (e.g.,


).[1]

The Critical Risk: The (3-chlorobenzyl)oxy ether moiety is susceptible to cleavage by strong Lewis acids. This is the most common failure mode for this scaffold.


 can coordinate to the ether oxygen, facilitating nucleophilic attack (by 

) on the benzylic carbon, resulting in debenzylation (loss of the chlorobenzyl group).
Optimized Protocol
  • Catalyst Choice: If possible, use milder Lewis acids like

    
     or 
    
    
    
    . If
    
    
    is required, strict temperature control is mandatory.
  • Cryogenic Setup: Cool the aromatic substrate/solvent mixture to -10°C to 0°C .

  • Addition: Add the Lewis acid slowly.

  • Reaction Temp: Maintain 0°C to 5°C . DO NOT HEAT.

  • Quench: Quench cold (pour into ice/HCl) to destroy the Lewis acid complex before the mixture warms up.

Visualizing the Risk Pathway

ReactionPathways Start Start: 5-Bromo-2-[(3-chlorobenzyl)oxy] benzoyl chloride Target Target: Acylated Product Start->Target Lewis Acid, 0°C (Kinetic Control) Cleavage Side Product: Debenzylated Phenol Start->Cleavage Lewis Acid, >25°C (Ether Cleavage) Hydrolysis Side Product: Benzoic Acid Deriv. Start->Hydrolysis Moisture, >20°C

Figure 1: Reaction pathways showing the divergence between desired acylation and thermal side-reactions.

Module 3: Troubleshooting & FAQs

Q1: I am seeing a "phenol" impurity (approx. mass loss of 125 Da) in my LCMS. What happened?

  • Diagnosis: You likely suffered ether cleavage .

  • Cause: The reaction temperature was too high in the presence of a Lewis Acid (

    
    , 
    
    
    
    , etc.), or the reaction ran too long.
  • Fix: Repeat the experiment at 0°C . Reduce reaction time. Switch to a milder catalyst (

    
     or 
    
    
    
    ) if reactivity permits [1].

Q2: The reaction is sluggish at 0°C. Can I reflux it?

  • Diagnosis: Kinetic barrier.

  • Advice: Do not reflux if using Lewis acids. Instead, allow the reaction to sit at 25°C (RT) for a longer duration (12-24h). Refluxing will almost certainly cleave the chlorobenzyl ether or cause decarbonylation.

Q3: How do I store the starting material?

  • Advice: Store at 4°C to -20°C under inert gas (Argon/Nitrogen).

  • Reason: Acid chlorides hydrolyze rapidly with atmospheric moisture. Low temperature slows this kinetics significantly [2].

Q4: Can I use aqueous base (Schotten-Baumann conditions)?

  • Advice: Yes, but temperature is critical.

  • Protocol: Use a biphasic system (DCM/Water) at 0°C . The low temperature suppresses the hydrolysis of the acid chloride by water, favoring the reaction with the amine nucleophile in the organic phase [3].

Module 4: Diagnostic Decision Tree

Use this flow to determine the optimal temperature for your specific reagent system.[2]

DecisionTree Start Select Reaction Partner Amine Amine/Alcohol (Nucleophile) Start->Amine Aromatic Aromatic Ring (Friedel-Crafts) Start->Aromatic AmineCheck Is Nucleophile Sterically Hindered? Amine->AmineCheck LewisCheck Catalyst Type? Aromatic->LewisCheck ResultA Start 0°C -> Warm to RT AmineCheck->ResultA No ResultB Start 0°C -> Heat to 40°C (Max) AmineCheck->ResultB Yes ResultC Strictly 0°C - 5°C (Risk of Ether Cleavage) LewisCheck->ResultC Strong (AlCl3, TiCl4) ResultD 0°C -> RT Allowed LewisCheck->ResultD Mild (ZnCl2, FeCl3)

Figure 2: Decision logic for temperature optimization based on reagents.

References
  • BenchChem. (2025).[2][3][4] A Comparative Guide to the Stability of Benzyl Ethers Under Various Reaction Conditions. Retrieved from

  • PubChem. (2025).[5] Benzoyl Chloride Hydrolysis Kinetics and Stability Data. National Library of Medicine. Retrieved from

  • Organic Chemistry Portal. (2024).[6] Schotten-Baumann Reaction Conditions and Temperature Optimization. Retrieved from

Sources

×

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Bromo-2-[(3-chlorobenzyl)oxy]benzoyl chloride
Reactant of Route 2
Reactant of Route 2
5-Bromo-2-[(3-chlorobenzyl)oxy]benzoyl chloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.